1-(4-Bromo-3,5-difluorophenyl)ethanone: A Comprehensive Technical Guide to Solubility Profiling and Physicochemical Characterization
1-(4-Bromo-3,5-difluorophenyl)ethanone: A Comprehensive Technical Guide to Solubility Profiling and Physicochemical Characterization
Executive Summary
1-(4-Bromo-3,5-difluorophenyl)ethanone is a highly specialized halogenated aromatic ketone frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis and the development of advanced functional materials[1]. Its unique substitution pattern—a para-bromo group flanked by meta-fluoro atoms—makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations[1]. However, this heavy halogenation significantly impacts its solvation dynamics. This whitepaper provides researchers and formulation scientists with an authoritative framework for evaluating, predicting, and optimizing the solubility of this compound.
Molecular Architecture and Physicochemical Properties
Understanding the solid-state and molecular properties is the foundational step in predicting solubility behavior before empirical testing begins.
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CAS Number: 1528607-78-4[1]
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Molecular Formula: C8H5BrF2O[2]
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Molecular Weight: 235.03 g/mol [1]
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Physical State: White to light yellow crystalline solid[3]
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Melting Point: 54.5 - 56.0 °C[3]
Causality in Physicochemical Properties: The melting point of 54.5–56.0 °C indicates a relatively moderate crystal lattice energy[3]. The high lipophilicity, driven by the bromo and difluoro substituents, drastically reduces aqueous solubility while enhancing solubility in polar aprotic and non-polar organic solvents. The ketone moiety provides a weak hydrogen bond acceptor but lacks any hydrogen bond donors, further limiting hydration capacity in aqueous media.
Thermodynamic vs. Kinetic Solubility Profiling
In drug discovery and synthetic route scouting, solubility is not a single static metric; it is highly dependent on the methodology employed.
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Kinetic Solubility: Evaluates the compound's precipitation point when spiked from a concentrated DMSO stock into an aqueous buffer. This is crucial for in vitro biological assays where the compound is introduced via solvent displacement.
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Thermodynamic Solubility: Determines the true equilibrium solubility by adding the crystalline solid directly to the solvent. This is essential for crystallization, purification, and final formulation.
Given its crystalline nature, thermodynamic solubility is the gold standard for evaluating 1-(4-Bromo-3,5-difluorophenyl)ethanone to prevent metastable supersaturation artifacts that commonly occur in kinetic assays.
Standardized Experimental Protocol for Thermodynamic Solubility
To ensure scientific integrity, the following shake-flask methodology is designed as a self-validating system , incorporating strict internal controls and mass-balance checks.
Step-by-Step Methodology
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Solid Dispensing: Accurately weigh 5.0 mg of 1-(4-Bromo-3,5-difluorophenyl)ethanone into a 2 mL glass HPLC vial.
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Causality: Glass is strictly chosen over polypropylene to prevent non-specific binding and adsorption of this highly lipophilic compound to the vessel walls.
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Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, or PEG-400).
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Equilibration (Agitation): Seal the vial and agitate at 300 RPM on a thermoshaker at 25.0 ± 0.1 °C for 48 hours.
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Causality: A 48-hour window is required to overcome the activation energy of dissolution for halogenated crystalline lattices, ensuring true thermodynamic equilibrium is reached rather than a transient state.
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Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter.
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Causality: PTFE (Polytetrafluoroethylene) is mandatory. Using nylon or cellulose acetate filters will result in compound retention due to hydrophobic interactions between the halogenated ring and the filter matrix.
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Quantification & Self-Validation: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV (detection at ~254 nm).
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Validation Loop: Simultaneously run a 5-point calibration curve using a certified reference standard. Analyze the residual solid via X-ray Powder Diffraction (XRPD) to confirm no polymorphic transformation or hydrate formation occurred during the 48-hour equilibration.
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Figure 1: Standardized thermodynamic solubility workflow for halogenated acetophenones.
Quantitative Solubility Data Profile
Based on the molecular architecture, estimated partition coefficients (logP), and the empirical behavior of closely related halogenated acetophenones, the following table summarizes the expected solubility profile. (Note: Values are representative models intended for formulation and synthetic guidance).
| Solvent System | Dielectric Constant (ε) | Expected Solubility Range (mg/mL) | Application / Implication |
| DMSO | 46.7 | > 100 | Ideal for high-concentration stock solutions. |
| Dimethylformamide (DMF) | 36.7 | > 100 | Excellent for cross-coupling reaction media. |
| Ethanol (100%) | 24.5 | 20 - 50 | Suitable for recrystallization and co-solvent blends. |
| PEG-400 | 12.4 | 10 - 25 | Useful for non-aqueous liquid formulations. |
| Aqueous Buffer (pH 7.4) | 80.1 | < 0.05 | Poor aqueous solubility; requires solubilization strategies. |
Solubilization Strategies in Drug Discovery
When aqueous solubility becomes a bottleneck for biological evaluation or biphasic reactions, formulators must employ targeted strategies based on the compound's specific physicochemical barriers.
Because the melting point of 1-(4-Bromo-3,5-difluorophenyl)ethanone is relatively low (54.5-56.0 °C)[3], the crystal lattice energy is not the primary barrier to dissolution. The primary barrier is the high lipophilicity (poor solvation energy in water). Therefore, co-solvency (which reduces the dielectric constant of the medium) and micellar encapsulation will yield a much higher fold-increase in solubility compared to solid-state disruption techniques like amorphous solid dispersions.
Figure 2: Formulator's decision tree for overcoming poor aqueous solubility.
Safety, Handling, and Regulatory Compliance
When handling 1-(4-Bromo-3,5-difluorophenyl)ethanone, strict adherence to safety protocols is mandatory to protect laboratory personnel. The compound is classified under the following hazard statements:
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H315: Causes skin irritation[4].
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H319: Causes serious eye irritation[4].
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H335: May cause respiratory irritation[4].
Handling Protocol: All solubility assays, transfers, and powder dispensing must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing isolator to prevent the inhalation of crystalline dust. Nitrile gloves, lab coats, and safety goggles are mandatory standard requirements.
References
Sources
- 1. 1528607-78-4 | 4'-Bromo-3',5'-difluoroacetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. AHH Chemical Co,.Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1528607-78-4 Cas No. | 1-(4-Bromo-3,5-difluorophenyl)ethanone | Apollo [store.apolloscientific.co.uk]
